molecular formula C29H25NO6S B2660590 Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(3-phenoxybenzamido)thiophene-3-carboxylate CAS No. 438029-31-3

Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(3-phenoxybenzamido)thiophene-3-carboxylate

Cat. No.: B2660590
CAS No.: 438029-31-3
M. Wt: 515.58
InChI Key: LXRAQGOXGXKEKJ-UHFFFAOYSA-N
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Description

Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(3-phenoxybenzamido)thiophene-3-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a thiophene ring substituted with a benzo[d][1,3]dioxole moiety, a phenoxybenzamido group, and an ethyl ester functional group. Its unique structure suggests it may have interesting chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(3-phenoxybenzamido)thiophene-3-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiophene Core: The thiophene ring can be synthesized via a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with sulfur sources under acidic conditions.

    Introduction of the Benzo[d][1,3]dioxole Group: This step can involve a Friedel-Crafts alkylation reaction, where the benzo[d][1,3]dioxole moiety is introduced to the thiophene ring using an appropriate alkylating agent.

    Attachment of the Phenoxybenzamido Group: This can be achieved through an amide coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

    Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to industrial volumes. Purification steps such as recrystallization or chromatography would be essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials or catalysts.

Biology and Medicine

In biological and medical research, Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(3-phenoxybenzamido)thiophene-3-carboxylate may be investigated for its potential pharmacological properties. Compounds with similar structures have shown activity against various cancer cell lines, suggesting possible applications in anticancer drug development .

Industry

Industrially, this compound could be used in the development of new pharmaceuticals, agrochemicals, or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, compounds with similar structures can interact with cellular proteins, enzymes, or receptors, leading to modulation of biological pathways. For instance, it might inhibit specific enzymes involved in cancer cell proliferation or induce apoptosis in cancer cells by interacting with DNA or cellular proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(3-phenoxybenzamido)thiophene-3-carboxylate is unique due to its combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs. The presence of the ethyl ester group can influence its solubility and bioavailability, making it a potentially more effective compound in certain applications.

Properties

IUPAC Name

ethyl 5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-[(3-phenoxybenzoyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H25NO6S/c1-3-33-29(32)26-18(2)25(15-19-12-13-23-24(14-19)35-17-34-23)37-28(26)30-27(31)20-8-7-11-22(16-20)36-21-9-5-4-6-10-21/h4-14,16H,3,15,17H2,1-2H3,(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXRAQGOXGXKEKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)CC2=CC3=C(C=C2)OCO3)NC(=O)C4=CC(=CC=C4)OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H25NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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